molecular formula C11H10ClN B8509023 5-(1-Chloroethyl)quinoline

5-(1-Chloroethyl)quinoline

Cat. No.: B8509023
M. Wt: 191.65 g/mol
InChI Key: JLLPTTVPDIMKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Chloroethyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the 1-chloro-ethyl group at the 5-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)quinoline typically involves the chlorination of 5-ethylquinoline. One common method is the reaction of 5-ethylquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the substitution of the ethyl group with a chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

5-(1-Chloroethyl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of organic semiconductors and light-emitting materials.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)quinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The presence of the 1-chloro-ethyl group can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Ethylquinoline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    5-Chloroquinoline: Contains a chlorine atom at the 5-position but lacks the ethyl group, leading to different properties.

    1-Chloroethylbenzene: A structurally similar compound with different aromatic ring and substitution pattern.

Uniqueness

5-(1-Chloroethyl)quinoline is unique due to the presence of both the 1-chloro-ethyl group and the quinoline ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

5-(1-chloroethyl)quinoline

InChI

InChI=1S/C11H10ClN/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3

InChI Key

JLLPTTVPDIMKPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=NC2=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The alcohol, 1-quinolin-5-yl-ethanol (5.0 g, 28.9 mmol) in chloroform was treated with a dropwise addition of thionyl chloride (5.26 mL, 72.1 mmol) at rt. After 1 h the mixture was cooled to 0° C. and carefully quenched with a sat. solution of NaHCO3 followed by 2M NaOH until the pH was >8. The aqueous layer was extracted with chloroform and the organic fractions were combined, dried over MgSO4, filtered, and freed of solvent. The residue was purified by chromatography on SiO2 eluting with 30% ethyl acetate:hexane. The product, 5-(1-chloro-ethyl)-quinoline (Intermediate E1) was obtained as a clear oil, 4.22 g (76%).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.